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Abstract
Eltrombopag olamine, a small-molecule thrombopoietin receptor (TPO-R) agonist, is a well-

established therapeutic for thrombocytopenia. Its primary mechanism involves stimulating

megakaryopoiesis through the JAK-STAT signaling pathway. However, a comprehensive

understanding of its in vitro off-target effects is crucial for a complete safety and efficacy profile.

This technical guide provides an in-depth overview of the known in vitro off-target interactions

of Eltrombopag olamine, presenting quantitative data, detailed experimental protocols, and

visual representations of the involved signaling pathways and experimental workflows. The

documented off-target activities include iron chelation, inhibition of drug transporters, and

interactions with other cellular proteins and pathways, which may have clinical implications.

Introduction
Eltrombopag olamine is an orally bioavailable, non-peptide TPO-R agonist that interacts with

the transmembrane domain of the human TPO-R (c-Mpl). This interaction initiates signaling

cascades that mimic the effects of endogenous thrombopoietin, leading to the proliferation and

differentiation of megakaryocytes and a subsequent increase in platelet production.[1] While its

on-target efficacy is well-documented, the potential for off-target activities is an important

consideration in drug development and clinical use. This guide focuses on the in vitro
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characterization of these off-target effects to provide a resource for researchers in

pharmacology and drug development.

On-Target Activity: TPO-R Activation
Eltrombopag's primary pharmacological activity is the activation of the TPO-receptor, which

subsequently stimulates the JAK-STAT pathway, as well as the MAPK/ERK and Akt signaling

pathways, to promote megakaryocyte proliferation and differentiation.
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Caption: Eltrombopag's On-Target TPO-R Signaling Pathway.

Quantitative Data: TPO-R Dependent Proliferation and
Differentiation
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Cell
Line/System

Assay Type Endpoint EC50/IC50 Reference

BAF3/IRF-

1/hTpoR

Luciferase

Reporter

STAT-activated

IRF-1 promoter
EC50: 0.27 µM

[Selleck

Chemicals data]

BAF3/hTpoR
BrdU

Incorporation
Proliferation EC50: 0.03 µM

[Selleck

Chemicals data]

Human Bone

Marrow CD34+

cells

Flow Cytometry

(CD41+)

Megakaryocyte

Differentiation
EC50: 0.1 µM

[Selleck

Chemicals data]

N2C-Tpo cells
Thymidine

Incorporation
Proliferation EC50: 0.3 µM

[PMDA Japan

report]

N2C-Tpo cells Proliferation Inhibition IC50: 20.7 µg/mL
[Selleck

Chemicals data]

HEL92.1.7 cells Proliferation Inhibition IC50: 2.3 µg/mL
[Selleck

Chemicals data]

Experimental Protocol: In Vitro Megakaryocyte
Differentiation
Objective: To assess the potency of Eltrombopag in inducing the differentiation of human bone

marrow progenitor cells into megakaryocytes.

Materials:

Human bone marrow CD34+ progenitor cells

Megakaryocyte differentiation medium (e.g., StemSpan™ SFEM with Megakaryocyte

Expansion Supplement)

Eltrombopag olamine

Recombinant human thrombopoietin (rhTPO) as a positive control
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Anti-CD41a antibody conjugated to a fluorophore (e.g., FITC or PE)

Flow cytometer

Procedure:

Thaw and culture human bone marrow CD34+ progenitor cells according to the supplier's

protocol.

Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/mL in megakaryocyte

differentiation medium.

Prepare a serial dilution of Eltrombopag olamine in the differentiation medium to achieve

final concentrations ranging from 0.01 µM to 10 µM.

Add the different concentrations of Eltrombopag or a positive control (e.g., 50 ng/mL rhTPO)

to the cell cultures. Include a vehicle control (e.g., DMSO).

Incubate the cells for 10-14 days at 37°C in a humidified incubator with 5% CO2.

After the incubation period, harvest the cells and wash them with PBS.

Stain the cells with a fluorescently labeled anti-CD41a antibody for 30 minutes at 4°C in the

dark.

Wash the cells to remove unbound antibody and resuspend them in a suitable buffer for flow

cytometry.

Analyze the percentage of CD41a-positive cells using a flow cytometer.

Plot the percentage of CD41a-positive cells against the log of Eltrombopag concentration

and determine the EC50 value using a non-linear regression analysis.

Off-Target Effects
Beyond its intended interaction with the TPO-receptor, Eltrombopag has been shown to exhibit

several off-target activities in vitro.
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Iron Chelation
Eltrombopag possesses iron-chelating properties, which can lead to a reduction in intracellular

iron levels. This effect is independent of its action on the TPO-receptor.
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Caption: Eltrombopag's Iron Chelation Mechanism.

Cell Line Assay Effect Concentration Reference

THP-1 (AML cell

line)
Iron Assay

Reduction in

intracellular Fe3+
5 µM

[Eltrombopag

and its iron

chelating

properties in

pediatric acute

myeloid

leukemia]

Osteoclasts

(from healthy

donors)

Iron Assay
Reversal of iron

overload
6 µM

[Punzo et al.,

2018]

Osteoclasts

(from

thalassemic

patients)

Iron Assay
Reduction in

intracellular iron
6 µM

[Punzo et al.,

2018]

Objective: To quantify the intracellular iron chelation activity of Eltrombopag.

Materials:

Adherent cell line (e.g., HepG2)

Cell culture medium
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Eltrombopag olamine

Deferoxamine (DFO) as a positive control

Calcein-AM (acetoxymethyl ester)

Fluorescence plate reader

Procedure:

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

Treat the cells with various concentrations of Eltrombopag (e.g., 1 µM to 50 µM) or DFO for a

specified period (e.g., 24 hours). Include a vehicle control.

After treatment, wash the cells with a salt solution (e.g., Hanks' Balanced Salt Solution).

Load the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C. Calcein-AM is cell-

permeable and becomes fluorescent upon hydrolysis by intracellular esterases. The

fluorescence of calcein is quenched by iron.

Wash the cells to remove extracellular Calcein-AM.

Measure the fluorescence intensity using a fluorescence plate reader with excitation and

emission wavelengths of approximately 485 nm and 520 nm, respectively.

An increase in fluorescence intensity compared to the vehicle control indicates a reduction in

intracellular labile iron.

Quantify the percentage of de-quenching relative to a positive control (e.g., a high

concentration of DFO).

Inhibition of Drug Transporters
Eltrombopag has been identified as an inhibitor of the ATP-binding cassette (ABC) transporter

ABCG2 (Breast Cancer Resistance Protein, BCRP) and the organic anion-transporting

polypeptide 1B1 (OATP1B1).
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Transporter Substrate Cell System IC50 Reference

OATP1B1 Rosuvastatin
OATP1B1-

expressing cells
0.1 µM

[Interaction of

Novel Platelet-

Increasing Agent

Eltrombopag

With

Rosuvastatin via

Breast Cancer

Resistance

Protein in

Humans]

BCRP (ABCG2) Rosuvastatin
MDCKII-BCRP

cells

Inhibition

observed

[Interaction of

Novel Platelet-

Increasing Agent

Eltrombopag

With

Rosuvastatin via

Breast Cancer

Resistance

Protein in

Humans]

Objective: To determine the inhibitory potential of Eltrombopag on BCRP-mediated transport.

Materials:

MDCKII cells stably expressing human BCRP (MDCKII-BCRP) and parental MDCKII cells.

A fluorescent BCRP substrate (e.g., Hoechst 33342 or pheophorbide A).

Eltrombopag olamine.

A known BCRP inhibitor as a positive control (e.g., Ko143).

Flow cytometer or fluorescence plate reader.
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Procedure:

Seed MDCKII-BCRP and parental MDCKII cells in a 96-well plate and grow to confluence.

Pre-incubate the cells with various concentrations of Eltrombopag or the positive control for

30 minutes at 37°C.

Add the fluorescent BCRP substrate to the wells and incubate for an appropriate time (e.g.,

60 minutes) at 37°C.

Terminate the transport by washing the cells with ice-cold buffer.

Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

Inhibition of BCRP will result in increased intracellular accumulation of the fluorescent

substrate in MDCKII-BCRP cells, with minimal change in the parental cells.

Calculate the percentage of inhibition at each Eltrombopag concentration and determine the

IC50 value.

Interaction with HuR Protein
Eltrombopag has been shown to interact with the Human antigen R (HuR) protein, an RNA-

binding protein that regulates the stability of various mRNAs, including those involved in cancer

progression.
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Interaction Assay IC50 Reference

HuR RRM12 - ARE

(Snail)

Fluorescence

Polarization
7.9 µM

[Eltrombopag inhibits

metastasis via

targeting HuR protein

in breast carcinoma]

HuR RRM12 - ARE

(Cox-2)

Fluorescence

Polarization
4.8 µM

[Eltrombopag inhibits

metastasis via

targeting HuR protein

in breast carcinoma]

HuR RRM12 - ARE

(Vegf-c)

Fluorescence

Polarization
4.4 µM

[Eltrombopag inhibits

metastasis via

targeting HuR protein

in breast carcinoma]

HuR/pri-miR-7 RP-CONA 5.9 µM

[Eltrombopag disrupts

HuR/pri-miR-7

interaction]

Effects on Cancer Cell Lines
Eltrombopag has demonstrated anti-proliferative effects on various cancer cell lines, often

independent of TPO-R expression. This activity is, in some cases, linked to its iron chelation

properties or interaction with proteins like HuR.
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Cell Line Cancer Type IC50 Reference

NCI-H460 Lung > 100 µM

[IC50 of proliferation

of eltrombopag on

breast, lung, and

ovarian tumor cell

lines]

A549 Lung > 100 µM

[IC50 of proliferation

of eltrombopag on

breast, lung, and

ovarian tumor cell

lines]

SK-OV-3 Ovarian > 100 µM

[IC50 of proliferation

of eltrombopag on

breast, lung, and

ovarian tumor cell

lines]

OVCAR-3 Ovarian > 100 µM

[IC50 of proliferation

of eltrombopag on

breast, lung, and

ovarian tumor cell

lines]

MDA-MB-231 Breast > 100 µM

[IC50 of proliferation

of eltrombopag on

breast, lung, and

ovarian tumor cell

lines]

MCF-7 Breast > 100 µM

[IC50 of proliferation

of eltrombopag on

breast, lung, and

ovarian tumor cell

lines]

4T1
Murine Breast

Carcinoma

Inhibition of migration

and invasion
5 µmol/L
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Cardiac Ion Channel Inhibition
In vitro studies have assessed the potential for Eltrombopag to affect cardiac repolarization by

examining its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Channel Cell System IC50 Reference

hERG HEK-293 cells 0.69 µM (0.31 µg/ml)

[Eltrombopag does

not affect cardiac

repolarization: results

from a definitive QTc

study in healthy

subjects]

Objective: To determine the inhibitory effect of Eltrombopag on the hERG potassium channel

current.

Materials:

HEK-293 cells stably expressing the hERG channel.

Patch-clamp electrophysiology rig (manual or automated).

Extracellular and intracellular recording solutions.

Eltrombopag olamine.

A known hERG blocker as a positive control (e.g., E-4031).

Procedure:

Culture HEK-293-hERG cells to an appropriate confluency for patch-clamp experiments.

Establish a whole-cell patch-clamp configuration on a single cell.

Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit the

characteristic hERG tail current.
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Perfuse the cell with increasing concentrations of Eltrombopag in the extracellular solution.

Record the hERG current at each concentration after a steady-state effect is reached.

Measure the amplitude of the hERG tail current at each concentration and normalize it to the

baseline current.

Plot the percentage of current inhibition against the log of Eltrombopag concentration and fit

the data to a Hill equation to determine the IC50 value.

Iron Chelation Assay Transporter Inhibition Assay hERG Patch-Clamp Assay

Seed Cells

Treat with Eltrombopag

Load with Calcein-AM

Measure Fluorescence

Seed Transporter-Expressing
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Measure Intracellular Fluorescence
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Patch-Clamp

Record Baseline
hERG Current

Perfuse with Eltrombopag

Record Inhibited Current
and Determine IC50

Click to download full resolution via product page

Caption: General Experimental Workflows for Off-Target Assays.

Discussion and Conclusion
The in vitro data compiled in this guide demonstrate that Eltrombopag olamine, in addition to

its primary role as a TPO-R agonist, exhibits several off-target activities. The iron-chelating

property of Eltrombopag is a significant finding, with potential implications for its anti-
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proliferative effects on certain cancer cell lines and its use in iron-overload conditions. The

inhibition of drug transporters BCRP and OATP1B1 highlights the potential for drug-drug

interactions, a critical consideration in clinical practice. The interaction with the HuR protein

presents a novel mechanism that may contribute to its observed anti-metastatic effects in

preclinical models.

While a comprehensive in vitro kinase screening panel for Eltrombopag is not publicly

available, its effects on the MAPK/ERK and Akt pathways appear to be primarily downstream of

TPO-R activation. The in vitro inhibition of the hERG channel occurs at a concentration that

may be clinically relevant, although in vivo studies have not shown significant QT prolongation

at therapeutic doses.

This technical guide provides a consolidated resource for researchers to understand and

further investigate the off-target profile of Eltrombopag olamine. The detailed protocols offer a

starting point for reproducing and expanding upon these findings. A thorough understanding of

both on-target and off-target effects is essential for the continued safe and effective use of this

important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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